An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry and drug discovery, the precise understanding of molecular properties is paramount. This guide provides a comprehensive technical overview of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate, a key building block in contemporary pharmaceutical research. This molecule, while seemingly a simple derivative, holds a significant position as a precursor and linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its phthalimide moiety serves as a crucial E3 ligase binder, making its physicochemical characteristics of profound interest to those designing next-generation therapeutics. This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and the experimental methodologies used to determine them, ensuring a robust and applicable understanding for the discerning researcher.
Molecular Identity and Structure
Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate is a chemical compound that integrates a phthalimide group with a methyl butanoate chain. The phthalimide group is a bicyclic aromatic structure, while the methyl butanoate provides a flexible aliphatic chain with a terminal ester group.
dot digraph "Methyl_4-(1,3-dioxoisoindolin-2-yl)butanoate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext];
// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; O1 [label="O", pos="-1.8,-1.1!"]; C2 [label="C", pos="1.2,-0.5!"]; O2 [label="O", pos="1.8,-1.1!"]; C3 [label="C", pos="-0.8,1.0!"]; C4 [label="C", pos="0.8,1.0!"]; C5 [label="C", pos="-1.5,2.0!"]; C6 [label="C", pos="-0.8,3.0!"]; C7 [label="C", pos="0.8,3.0!"]; C8 [label="C", pos="1.5,2.0!"];
C9 [label="C", pos="0,-1.5!"]; H9a [label="H", pos="-0.5,-2.0!"]; H9b [label="H", pos="0.5,-2.0!"]; C10 [label="C", pos="0,-3.0!"]; H10a [label="H", pos="-0.5,-3.5!"]; H10b [label="H", pos="0.5,-3.5!"]; C11 [label="C", pos="0,-4.5!"]; H11a [label="H", pos="-0.5,-5.0!"]; H11b [label="H", pos="0.5,-5.0!"]; C12 [label="C", pos="0,-6.0!"]; O3 [label="O", pos="-0.8,-6.8!"]; O4 [label="O", pos="1.0,-6.0!"]; C13 [label="C", pos="2.0,-6.5!"]; H13a [label="H", pos="2.5,-6.0!"]; H13b [label="H", pos="2.5,-7.0!"]; H13c [label="H", pos="1.8,-7.2!"];
// Bonds N1 -- C1; C1 -- O1 [style=double]; N1 -- C2; C2 -- O2 [style=double]; N1 -- C9; C1 -- C3; C2 -- C4; C3 -- C4; C3 -- C5; C4 -- C8; C5 -- C6; C6 -- C7; C7 -- C8;
C9 -- H9a; C9 -- H9b; C9 -- C10; C10 -- H10a; C10 -- H10b; C10 -- C11; C11 -- H11a; C11 -- H11b; C11 -- C12; C12 -- O3 [style=double]; C12 -- O4; O4 -- C13; C13 -- H13a; C13 -- H13b; C13 -- H13c; } Caption: Chemical structure of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate |
| CAS Number | 39739-03-2 |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| InChI | InChI=1S/C13H13NO4/c1-18-11(15)7-4-8-14-12(16)9-5-2-3-6-10(9)13(14)17/h2-3,5-6H,4,7-8H2,1H3 |
| InChIKey | XZGSPVJYILSEIY-UHFFFAOYSA-N |
| SMILES | COC(=O)CCCN1C(=O)c2ccccc2C1=O |
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. The properties of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate are summarized below.
Table 2: Physical Properties of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate
| Property | Value | Source/Comment |
| Appearance | White to yellow solid | [1] |
| Melting Point | 87-88.5 °C | [2] |
| Boiling Point | 387.6 ± 35.0 °C (Predicted) | [3] |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | [4] |
Expert Insights:
-
The solid nature and relatively high melting point of this compound are characteristic of the planar and rigid phthalimide group, which promotes efficient crystal packing.
-
The poor aqueous solubility is expected due to the predominantly nonpolar aromatic phthalimide ring and the aliphatic chain. The ester group offers some polarity, but not enough to overcome the hydrophobic nature of the rest of the molecule. For biological assays, stock solutions are typically prepared in a polar aprotic solvent like DMSO.
Chemical Properties and Reactivity
The chemical behavior of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate is dictated by its two primary functional groups: the phthalimide and the methyl ester.
3.1. Phthalimide Group Reactivity:
The phthalimide group is a derivative of phthalic acid and ammonia. The nitrogen atom is bonded to two carbonyl carbons, which significantly influences its reactivity.
-
Hydrolysis: The imide bonds are susceptible to hydrolysis under both acidic and basic conditions to yield phthalic acid and 4-aminobutanoic acid methyl ester. Basic hydrolysis is generally faster. The kinetics of hydrolysis of N-substituted phthalimides have been studied, showing a dependence on pH and the nature of the substituent.[5][6]
-
Gabriel Synthesis: The phthalimide group is a cornerstone of the Gabriel synthesis of primary amines.[7] In the context of this molecule, the N-C bond was formed via a nucleophilic substitution reaction, a key step in its synthesis (see Section 4).
3.2. Methyl Ester Group Reactivity:
The methyl ester is a classic carboxylic acid derivative and undergoes reactions typical of this functional group.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, under acidic or basic conditions.
-
Transesterification: The methyl group can be exchanged with other alkyl groups by reaction with an alcohol in the presence of an acid or base catalyst.
-
Aminolysis: Reaction with amines will lead to the corresponding amides. This reactivity is particularly relevant in the synthesis of PROTACs, where the ester can be converted to an amide to link to a warhead targeting a protein of interest.
3.3. Application in PROTACs:
The primary utility of this molecule in modern drug discovery is as a building block for PROTACs. The phthalimide moiety is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN).[8] By incorporating this molecule into a larger structure, researchers can create heterobifunctional molecules that bring a target protein into proximity with the E3 ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. The butanoate chain acts as a flexible linker, and the terminal methyl ester provides a handle for further chemical modification.[4][6]
Synthesis and Experimental Protocols
Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate is typically synthesized via a nucleophilic substitution reaction, a variation of the Gabriel synthesis.
4.1. General Synthetic Approach:
The most common route involves the N-alkylation of potassium phthalimide with a methyl 4-halobutanoate (e.g., methyl 4-bromobutanoate). The phthalimide anion acts as a nucleophile, displacing the halide to form the C-N bond.
4.2. Detailed Experimental Protocol (Representative):
This protocol is based on established procedures for the synthesis of N-alkylphthalimides.[7][9]
-
Reaction Setup: To a solution of potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add methyl 4-bromobutanoate (1.0-1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure product.
Justification of Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the potassium cation while leaving the phthalimide anion relatively free to act as a nucleophile.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction. The chosen temperature range is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition.
-
Work-up: Pouring the reaction mixture into water causes the product, which is poorly water-soluble, to precipitate, allowing for its easy separation from the water-soluble DMF and inorganic salts.
-
Recrystallization: This is a standard purification technique for solid organic compounds, which removes residual impurities.
Spectroscopic Characterization
5.1. ¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: The four protons on the phthalimide ring will appear as two multiplets in the aromatic region, typically between δ 7.7 and 7.9 ppm.
-
Methylene Protons (N-CH₂): The two protons on the carbon adjacent to the nitrogen will be a triplet at approximately δ 3.7 ppm.
-
Methylene Protons (-CH₂-): The two protons of the central methylene group of the butanoate chain will be a multiplet (likely a quintet) around δ 2.1 ppm.
-
Methylene Protons (-CH₂-CO): The two protons adjacent to the carbonyl group will be a triplet at approximately δ 2.4 ppm.
-
Methyl Protons (O-CH₃): The three protons of the methyl ester will be a singlet at around δ 3.6 ppm.
5.2. ¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbons (Imide): The two equivalent carbonyl carbons of the phthalimide will appear around δ 168 ppm.
-
Carbonyl Carbon (Ester): The ester carbonyl carbon will be found at approximately δ 173 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the region of δ 123-134 ppm.
-
Aliphatic Carbons: The methylene carbons of the butanoate chain will appear between δ 20 and 40 ppm. The methyl carbon of the ester will be around δ 51 ppm.
5.3. Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretching (Imide): Strong, characteristic absorptions around 1770 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric).
-
C=O Stretching (Ester): A strong absorption band around 1735 cm⁻¹.
-
C-N Stretching: A band in the 1300-1400 cm⁻¹ region.
-
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹.
5.4. Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 247.25) should be observable, especially with soft ionization techniques like electrospray ionization (ESI).
-
Fragmentation: Common fragmentation patterns for N-substituted phthalimides include the loss of CO and the cleavage of the N-alkyl bond.[6] The ester group may undergo fragmentation via loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Safety and Handling
Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate should be handled with the care appropriate for a laboratory chemical.
-
Hazards: It is classified as acutely toxic if swallowed (H302).[1]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
Conclusion
Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate is a valuable synthetic intermediate with well-defined physical and chemical properties. Its significance is particularly pronounced in the field of targeted protein degradation, where its phthalimide moiety serves as a reliable anchor for the E3 ligase Cereblon. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for its effective application in the design and synthesis of novel therapeutics. The methodologies and insights provided herein are intended to empower researchers to confidently utilize this versatile building block in their scientific endeavors.
References
-
Khan, M. N. (2001). The kinetics and mechanism of alkaline hydrolysis of N‐substituted phthalimides. International Journal of Chemical Kinetics, 33(5), 299-307. Available at: [Link]
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Liang, X. R., Guo, Z. L., & Yu, C. M. (2014). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Chinese Journal of Analytical Chemistry, 42(9), 1338-1343. Available at: [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available at: [Link]
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Foley, C. A., et al. (2021). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of Medicinal Chemistry, 64(20), 15065-15085. Available at: [Link]
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Jin, X., & Zhang, L. (2022). Expedient access to N-alkylphthalimides via redox-neutral photocatalysed Giese-type reactions. Organic & Biomolecular Chemistry, 20(27), 5364-5368. Available at: [Link]
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Sheehan, J. C., & Bolhofer, W. A. (1950). An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786-2786. Available at: [Link]
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Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1997). A synthesis of N-phthaloyl amino acids and amino acid esters under mild conditions. Tetrahedron Letters, 38(27), 4943-4946. Available at: [Link]
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Pearson Education. (n.d.). Synthesis of Amino Acids: N-Phthalimidomalonic Ester Synthesis Explained. Available at: [Link]
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ChemBK. (n.d.). (E)-methyl 4-(1,3-dioxoisoindolin-2-yl)but-2-enoate. Available at: [Link]
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